2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that features a unique combination of indole, imidazo[1,2-b]pyridazine, and tert-butyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The indole derivative is then coupled with an imidazo[1,2-b]pyridazine precursor under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various hydrogenated indole products.
Scientific Research Applications
2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors, while the imidazo[1,2-b]pyridazine ring can interact with enzymes and other proteins. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Imidazo[1,2-b]pyridazine Derivatives:
Uniqueness
2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its combination of indole and imidazo[1,2-b]pyridazine rings, which confer distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-21(2,3)18-13-26-19(24-18)9-8-17(25-26)20(27)22-11-10-14-12-23-16-7-5-4-6-15(14)16/h4-9,12-13,23H,10-11H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRLLLFBPHMNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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